tert-Butyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbamate
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Overview
Description
N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester is a compound that features a maleimide group, which is known for its reactivity with thiol groups. This compound is often used in bioconjugation and labeling applications due to its ability to form stable covalent bonds with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester typically involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. For example, the reaction of maleic anhydride with tert-butyl carbamate can yield the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiols, amines, and other nucleophiles. Typical reaction conditions involve mild temperatures (room temperature to 50°C) and the use of organic solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions with N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester include thioether-linked conjugates and amide-linked conjugates, depending on the nucleophile used .
Scientific Research Applications
N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester involves the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, which can be used to link biomolecules together or to attach functional groups to proteins and peptides .
Comparison with Similar Compounds
Similar Compounds
6-Maleimidohexanoic acid: Similar in structure but with a longer aliphatic chain, used for similar bioconjugation applications.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: Contains a benzoic acid moiety, used in different types of conjugation reactions.
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate: A heterobifunctional PEG linker used in antibody-drug conjugates.
Uniqueness
N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific reactivity with thiol groups and its stability under physiological conditions. This makes it particularly useful for bioconjugation and labeling applications where stable covalent bonds are required .
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
tert-butyl N-(2,5-dioxopyrrol-1-yl)carbamate |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)10-11-6(12)4-5-7(11)13/h4-5H,1-3H3,(H,10,14) |
InChI Key |
KLIHABLXLANIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C(=O)C=CC1=O |
Origin of Product |
United States |
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